

# Spectroscopic Differentiation of 1H-Inden-1-one and 2-Indanone: A Comparative Guide

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## Compound of Interest

Compound Name: **1H-inden-1-one**

Cat. No.: **B1589033**

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For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric structures is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of **1H-inden-1-one** and its isomer, 2-indanone, utilizing data from Nuclear Magnetic Resonance (<sup>1</sup>H NMR and <sup>13</sup>C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The subtle difference in the position of the carbonyl group between **1H-inden-1-one** (an  $\alpha,\beta$ -unsaturated ketone) and 2-indanone (a non-conjugated ketone) leads to distinct and readily distinguishable spectroscopic signatures. Understanding these differences is paramount for accurate structural elucidation and quality control in a research and development setting.

## Molecular Structures

A fundamental understanding of the isomeric structures is crucial for interpreting the spectroscopic data.

## 2-Indanone

## 1H-Inden-1-one

## 2-Indanone

Aromatic-H  
(7.15-7.30 ppm)CH<sub>2</sub>  
(~3.55 ppm, singlet)

## 1H-Inden-1-one

Aromatic-H  
(7.30-7.80 ppm)CH<sub>2</sub> ( $\alpha$  to C=O)  
(~3.15 ppm, triplet)CH<sub>2</sub> ( $\beta$  to C=O)  
(~2.70 ppm, triplet)

## 1H-Inden-1-one Fragmentation

[C<sub>9</sub>H<sub>8</sub>O]<sup>+</sup>  
m/z 132

- CO

[C<sub>8</sub>H<sub>6</sub>]<sup>+</sup>  
m/z 104[C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>  
m/z 91

- CHO

## 2-Indanone Fragmentation

[C<sub>9</sub>H<sub>8</sub>O]<sup>+</sup>  
m/z 132

- CO

[C<sub>8</sub>H<sub>8</sub>]<sup>+</sup>  
m/z 104[C<sub>7</sub>H<sub>6</sub>]<sup>+</sup>  
m/z 90- CH<sub>2</sub>CO[Click to download full resolution via product page](#)

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